An In-depth Technical Guide to 2-Chloro-4,6-dimethylphenyl isocyanate (CAS 124421-12-1)
An In-depth Technical Guide to 2-Chloro-4,6-dimethylphenyl isocyanate (CAS 124421-12-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,6-dimethylphenyl isocyanate is a substituted aromatic isocyanate that serves as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a highly reactive isocyanate group ortho to a chlorine atom and flanked by two methyl groups, imparts specific reactivity and steric properties that are of significant interest in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, handling, and potential applications, with a focus on its relevance to the pharmaceutical and agrochemical industries.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a chemical entity is paramount for its effective use in research and development. Below is a summary of the key physicochemical data for 2-Chloro-4,6-dimethylphenyl isocyanate.
Table 1: Physicochemical Properties of 2-Chloro-4,6-dimethylphenyl isocyanate [1]
| Property | Value |
| CAS Number | 124421-12-1 |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol |
| Appearance | Colorless liquid or low melting solid |
| Melting Point | 23-27 °C (lit.)[1][2] |
| Boiling Point | 255.7 °C at 760 mmHg[1] |
| Density | 1.14 g/cm³[1] |
| Refractive Index | 1.538[1] |
| Flash Point | >110 °C (>230 °F)[1] |
| Vapor Pressure | 0.0161 mmHg at 25°C[1] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, which typically appears around 2250-2280 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the two methyl groups. The aromatic protons would appear as singlets in the aromatic region (typically 7.0-7.5 ppm), and the two methyl groups would also appear as singlets in the aliphatic region (typically 2.0-2.5 ppm).
-
¹³C NMR: The carbon NMR would show distinct signals for the isocyanate carbon (around 120-130 ppm), the aromatic carbons (in the range of 120-140 ppm), and the methyl carbons (around 15-25 ppm). The carbon attached to the chlorine atom would be influenced by its electronegativity.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 181, along with an isotope peak (M+2) at m/z 183 of approximately one-third the intensity, which is characteristic of a monochlorinated compound. Fragmentation would likely involve the loss of the NCO group and other characteristic cleavages of the aromatic ring.
Synthesis of 2-Chloro-4,6-dimethylphenyl isocyanate
The synthesis of aryl isocyanates is most commonly achieved by the phosgenation of the corresponding aniline. In the case of 2-Chloro-4,6-dimethylphenyl isocyanate, the precursor is 2-chloro-4,6-dimethylaniline.[1] While phosgene gas is highly effective, its extreme toxicity necessitates specialized handling. A safer and more common laboratory alternative is the use of triphosgene (bis(trichloromethyl) carbonate), a solid phosgene equivalent.[4][5][6][7]
General Synthetic Protocol using Triphosgene
This protocol is a general representation and should be optimized for specific laboratory conditions.
Diagram 1: Synthesis of 2-Chloro-4,6-dimethylphenyl isocyanate
Caption: General workflow for the synthesis of the target isocyanate.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (approximately 0.35-0.40 equivalents relative to the aniline) in an inert, anhydrous solvent such as dichloromethane or toluene.
-
Aniline Addition: Dissolve 2-chloro-4,6-dimethylaniline (1 equivalent) in the same anhydrous solvent and add it dropwise to the stirred triphosgene solution at room temperature or slightly below.
-
Base Addition: After the initial reaction, cool the mixture to a lower temperature (e.g., -35°C).[4] Slowly add a tertiary amine base, such as triethylamine (2.0-2.2 equivalents), to the reaction mixture. The base scavenges the HCl generated during the reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the amine N-H stretch and appearance of the NCO stretch).
-
Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The crude isocyanate can be purified by vacuum distillation.
Rationale behind experimental choices: The use of triphosgene provides a safer alternative to phosgene gas. The reaction is performed under anhydrous conditions as isocyanates are moisture-sensitive. The addition of a non-nucleophilic base is crucial to drive the reaction to completion by neutralizing the generated HCl.
Reactivity and Mechanistic Considerations
The isocyanate functional group is highly electrophilic at the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.[1]
Diagram 2: General Reactivity of 2-Chloro-4,6-dimethylphenyl isocyanate
Caption: Reactions of the isocyanate with common nucleophiles.
Reaction with Alcohols to Form Urethanes (Carbamates)
The reaction of isocyanates with alcohols is a fundamental process in polyurethane chemistry. This reaction proceeds via nucleophilic addition of the alcohol oxygen to the electrophilic carbonyl carbon of the isocyanate group.
-
Mechanism: The reaction is believed to proceed through a concerted mechanism involving a cyclic transition state, especially in non-polar solvents. The alcohol's hydroxyl proton is transferred to the nitrogen of the isocyanate as the oxygen attacks the carbonyl carbon.
Reaction with Amines to Form Ureas
Isocyanates react readily with primary and secondary amines to form substituted ureas. This reaction is generally faster than the reaction with alcohols.
-
Mechanism: Similar to the reaction with alcohols, the amine nitrogen acts as the nucleophile, attacking the isocyanate carbonyl carbon. A subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen yields the stable urea linkage.
Reaction with Water (Hydrolysis)
Isocyanates are sensitive to moisture and react with water to form an unstable carbamic acid intermediate.[8] This intermediate readily decarboxylates to yield the corresponding primary amine and carbon dioxide gas. The newly formed amine can then react with another molecule of isocyanate to form a disubstituted urea. This reactivity necessitates the use of anhydrous solvents and inert atmospheres when handling isocyanates.
Applications in Drug Development and Agrochemicals
While specific examples of marketed drugs derived from 2-Chloro-4,6-dimethylphenyl isocyanate are not prominent in the public literature, its structural motifs are relevant to medicinal chemistry. The formation of urethane and urea linkages is a common strategy in drug design to connect different pharmacophores and to modulate physicochemical properties such as solubility and membrane permeability.
The presence of the chlorine atom and methyl groups can influence the metabolic stability and binding affinity of the final molecule. Halogen atoms are often incorporated into drug candidates to block metabolic sites or to participate in halogen bonding with protein targets.[9] The dimethyl substitution pattern provides steric bulk, which can influence conformational preferences and receptor binding.
Given its profile as a reactive intermediate, 2-Chloro-4,6-dimethylphenyl isocyanate is a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[1] Its utility in agrochemical synthesis follows similar principles, where the resulting ureas and carbamates can exhibit herbicidal or pesticidal activity.
Safety, Handling, and Toxicology
Isocyanates as a class of compounds are hazardous and require careful handling.[10] 2-Chloro-4,6-dimethylphenyl isocyanate is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin, eye, and respiratory irritation.[1][11] A significant hazard associated with isocyanates is their potential to cause sensitization upon inhalation, which can lead to asthma-like symptoms.[11][12]
Table 2: Hazard Information for 2-Chloro-4,6-dimethylphenyl isocyanate
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed.[1] |
| H312 | Harmful in contact with skin.[1] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H332 | Harmful if inhaled.[1] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
| H335 | May cause respiratory irritation.[1] |
Handling and Storage
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. For operations with a potential for aerosol generation, respiratory protection should be used.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.[13] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.
Toxicological Profile
Analytical Methods
The purity and concentration of 2-Chloro-4,6-dimethylphenyl isocyanate can be determined using standard analytical techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the analysis of isocyanates. Due to their high reactivity, isocyanates are often derivatized before analysis to form stable, easily detectable products.[14]
Diagram 3: General Analytical Workflow for Isocyanates
Caption: Typical analytical procedure for isocyanate quantification.
General HPLC-UV Protocol Outline:
-
Sample Preparation and Derivatization: A known amount of the isocyanate-containing sample is reacted with a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine, in a suitable solvent like acetonitrile. This reaction forms a stable urea derivative.
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: The stable urea derivative is detected using a UV detector, typically at a wavelength around 254 nm.
-
Quantification: The concentration of the isocyanate in the original sample is determined by comparing the peak area of the derivative to a calibration curve prepared from standards of the derivatized isocyanate.
Conclusion
2-Chloro-4,6-dimethylphenyl isocyanate is a reactive chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its well-defined reactivity, centered around the electrophilic isocyanate group, allows for the controlled formation of urethane and urea linkages. While its handling requires stringent safety precautions due to its toxicity and sensitizing properties, a thorough understanding of its properties and reactivity enables its effective and safe use in research and development. Further exploration of its applications in targeted synthesis is likely to yield new molecular entities with valuable biological activities.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate.
- Otto Chemie Pvt. Ltd. (2024, December 11). Safety data sheet.
- Guidechem. (n.d.). 2-chloro-4,6-dimethylphenyl isocyanate 124421-12-1.
- National Oceanic and Atmospheric Administration (NOAA). (2024). p-chlorophenyl isocyanate. CAMEO Chemicals.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 4-Chlorophenyl isocyanate.
- Supporting Information for Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyan
- ResearchGate. (2017, July 13). How to synthesize 2,6-dimethylphenyl isocyanide?
- Santa Cruz Biotechnology, Inc. (n.d.). Phenyl isocyanate.
- Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
- CAS. (n.d.). CAS Patents.
- National Center for Biotechnology Information. (n.d.). 7. Selected Monoisocyanates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 17.
- PubChem. (n.d.). Substituted pyridines as PARP1 inhibitors - Patent US-12421241-B2.
- Fent, K., et al. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 8(5), 523–529.
- PubChem. (n.d.). Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Patent US-8475842-B2.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0296379).
- National Center for Biotechnology Information. (2007, October 10). Citing Medicine: The NLM Style Guide for Authors, Editors, and Publishers. 2nd edition. Chapter 4: Patents.
- PubChem. (n.d.). Oxygen scavenging compositions, articles containing same, and methods of their use - Patent US-11338983-B2.
- SpectraBase. (n.d.). 2-Chloro-6-methylphenyl isocyanate - Optional[13C NMR] - Chemical Shifts.
- U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
- NIST. (n.d.). 2,6-Dimethylphenyl isocyanate. In NIST Chemistry WebBook.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- ChemicalBook. (n.d.). 2,6-Dimethylphenyl isocyanate(28556-81-2) 1H NMR spectrum.
- Cao, G., Zhao, X., & Xiao, R. (2012). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene.
- Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- ChemicalBook. (n.d.). 2-CHLORO-4,6-DIMETHYLPHENYL ISOCYANATE | 124421-12-1.
- ChemicalBook. (n.d.). 2,6-Dimethylphenyl isocyanate(28556-81-2) IR Spectrum.
- BLD Pharm. (n.d.). 124421-12-1|2-Chloro-4,6-dimethylphenyl isocyanate.
- Sigma-Aldrich. (n.d.). 2-Chloro-4,6-dimethylphenyl isocyanate 97%.
- Sigma-Aldrich. (n.d.). 2-Chloro-6-methylphenyl isocyanide 97%.
- Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
- Sigma-Aldrich. (2022, April 20). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
- The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- G., S., & S., S. (2018). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 145, 433-467.
- ResearchGate. (n.d.). Determination of 1-(2-methoxyphenyl)piperazine derivatives of isocyanates at low concentrations by temperature-programmed miniaturized liquid chromatography.
- Sigma-Aldrich. (n.d.). 2,6-Dimethylphenyl isocyanide >=98.0% GC.
- Thermo Fisher Scientific. (2024, April 1). 4-Chloro-2-methylphenyl isocyanate - SAFETY DATA SHEET.
- NIST. (n.d.). 2-Chloro-2',6'-acetoxylidide. In NIST Chemistry WebBook.
- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7)IR1.
- PubChem. (n.d.). 2,6-Dimethylphenyl isocyanide.
- ResearchGate. (n.d.). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-CHLORO-4 6-DIMETHYLPHENYL ISOCYANATE | 124421-12-1 [chemicalbook.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. otto-chemie.de [otto-chemie.de]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
